2-Amino-5-fluorobenzamide
Overview
Description
2-Amino-5-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Detection in Chemical Sensing
2-Amino-5-fluorobenzamide derivatives, such as 4-isoACOBA and 5-isoACOBA, have been developed as fluorescent probes for detecting metal ions like Cd2+ and Zn2+. These probes exhibit unique properties, including transformations from “off–on” to “on–off” molecular switches, depending on the substitution position of the fluorophore on the benzene ring. This characteristic makes them valuable for sensing and discriminating between different metal ions in various applications (Xu et al., 2014).
Radioimaging and Cancer Diagnosis
Some this compound derivatives are explored for their potential in radioimaging, particularly in Positron Emission Tomography (PET) imaging. N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, for example, has shown high affinity and selectivity for sigma receptors, making it a promising ligand for PET imaging in cancer diagnosis and brain research (Shiue et al., 1997).
Antitumor Properties
This compound derivatives have been studied for their antitumor properties. Novel derivatives like 2-(4-amino-3-methylphenyl)benzothiazoles, when conjugated to amino acids, have shown efficacy in treating breast and ovarian cancer in preclinical models. These compounds are of interest due to their selective cytotoxicity and potential for clinical development in cancer therapy (Bradshaw et al., 2002).
Serotonin Receptor Research
4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, related to this compound, is used in research targeting serotonin-5HT2-receptors. This compound, with high affinity for these receptors, aids in the understanding of neurological disorders and the development of new treatments (Mertens et al., 1994).
Synthesis and Antitumor Activity
The synthesis of amino acid ester derivatives containing 5-fluorouracil, a structure related to this compound, has been explored for its antitumor activity. These compounds have shown inhibitory effects against various cancer cell lines, suggesting their potential in cancer treatment (Xiong et al., 2009).
Nuclear Medicine and Imaging
In nuclear medicine, derivatives of this compound are used for imaging studies, particularly in understanding receptor dynamics in conditions like schizophrenia and anorexia nervosa. These studies contribute to the diagnosis and treatment of various psychiatric and neurological disorders (Audenaert et al., 2003).
Safety and Hazards
2-Amino-5-fluorobenzamide is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Pharmacokinetics
Some basic properties of the compound are known . It has a molecular weight of 154.142, a density of 1.3±0.1 g/cm3, and a boiling point of 259.3±25.0 °C at 760 mmHg . These properties could influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Amino-5-fluorobenzamide’s action are currently unknown. It’s possible that the compound has neurotoxic properties , but more research is needed to confirm this and to understand the specifics of these effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can open the six-membered ring of aromatic compounds such as benzene or pyridine . This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in the metabolism of these types of compounds.
Cellular Effects
Given its neurotoxic properties , it is likely that it has significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known to be a ring-opening agent , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-amino-5-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMYIPLYKQZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437116 | |
Record name | 2-Amino-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63069-49-8 | |
Record name | 2-Amino-5-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63069-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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